molecular formula C9H11NO3 B1435250 (~13~C_9_,~15~N)Tyrosine CAS No. 202407-26-9

(~13~C_9_,~15~N)Tyrosine

Cat. No.: B1435250
CAS No.: 202407-26-9
M. Wt: 191.12 g/mol
InChI Key: OUYCCCASQSFEME-CMLFETTRSA-N
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Description

(¹³C₉,¹⁵N)Tyrosine, also known as L-Tyrosine-¹³C₉,¹⁵N, is a stable isotope-labeled derivative of the non-essential amino acid L-tyrosine. Its molecular formula is [¹³C]₉H₁₁[¹⁵N]O₃, with a molecular weight of 191.1 g/mol (unlabeled tyrosine: 181.19 g/mol) . This compound is synthesized by replacing nine carbon atoms with ¹³C isotopes and one nitrogen atom with ¹⁵N, enabling precise tracking in mass spectrometry (GC- or LC-MS) and nuclear magnetic resonance (NMR) studies . Applications include metabolic pathway analysis, protein dynamics research, and quantification of tyrosine in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-13C9,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tyrosine molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods: Industrial production of L-Tyrosine-13C9,15N involves large-scale fermentation processes using genetically engineered bacteria or yeast. These microorganisms are cultured in media containing isotopically labeled precursors, which they incorporate into the tyrosine molecule during growth .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine-13C9,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolic Studies

Role in Human Metabolism
(~13C9,15N)Tyrosine is primarily utilized as a tracer in metabolic studies to assess the kinetics of tyrosine and phenylalanine metabolism. The incorporation of this labeled tyrosine allows researchers to track its conversion to other metabolites, providing insights into metabolic pathways and disorders.

Key Findings:

  • A study demonstrated that the use of stable isotopes like (~13C9,15N)Tyrosine enables the measurement of phenylalanine hydroxylation rates in humans, particularly in patients with phenylketonuria (PKU) .
  • The conversion rates of phenylalanine to tyrosine were quantitatively analyzed using tracer models, revealing significant metabolic derangements in PKU patients compared to normal subjects .

Plant Biology

Incorporation into Plant Metabolites
In plant biology, (~13C9,15N)Tyrosine has been used to study its uptake and conversion into other compounds. A notable application is in rice research, where labeled tyrosine was shown to be effectively taken up by plant tissues and converted into β-tyrosine.

Case Study: Rice Seedlings

  • Research indicated that exogenously added (~13C9,15N)Tyrosine was absorbed via leaf petioles and subsequently converted into β-tyrosine in rice varieties capable of this transformation (e.g., Nipponbare) .
  • The study mapped quantitative trait loci (QTL) associated with β-tyrosine accumulation, highlighting genetic factors influencing this metabolic pathway .

Protein Quantification

Use as an Internal Standard
(~13C9,15N)Tyrosine is widely employed as an internal standard for quantifying tyrosine levels in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Applications:

  • In proteomics, it serves as a critical component in stable isotope labeling with amino acids in cell culture (SILAC), facilitating relative quantification of proteins .
  • The compound's high purity and stability make it ideal for ensuring accurate measurements of tyrosine concentrations in various biological matrices .

Table 1: Overview of Applications of (~13C9,15N)Tyrosine

Application AreaDescriptionKey Findings/Notes
Metabolic StudiesTracer for studying tyrosine and phenylalanine metabolismInsights into metabolic disorders like PKU
Plant BiologyStudying uptake and conversion in plantsEffective conversion to β-tyrosine in certain rice varieties
Protein QuantificationInternal standard for quantifying tyrosine levelsEssential for SILAC and accurate mass spectrometry analysis

Mechanism of Action

L-Tyrosine-13C9,15N exerts its effects through its incorporation into proteins and other biomolecules. The isotopic labels allow for precise tracking of the compound in metabolic pathways, enabling researchers to study the dynamics of tyrosine metabolism and its role in various biological processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotope-Labeled Tyrosine Derivatives

L-Tyrosine-¹³C₉,¹⁵N (CAS 202407-26-9)

  • Labeling : ¹³C (9 atoms), ¹⁵N (1 atom).
  • Molecular Weight : 191.1 g/mol .
  • Applications :
    • Internal standard for tyrosine quantification in metabolomics .
    • Biomolecular NMR to study protein structure and binding dynamics .
  • Purity: >95% (HPLC), with solubility in DMSO, methanol, and PBS (pH 7.2) .

L-Tyrosine-¹³C₉,D₇,¹⁵N

  • Labeling : ¹³C (9 atoms), D (7 deuterium atoms), ¹⁵N (1 atom).
  • Molecular Weight : 198.16 g/mol .
  • Applications :
    • Enhanced NMR signal resolution due to deuterium substitution .
    • Studies requiring dual detection via MS and NMR .
  • Safety : Causes skin/eye irritation; requires careful handling .

BOC-[¹⁵N]TYR-OH (CAS 87713-11-9)

  • Labeling : ¹⁵N (1 atom) with Boc (tert-butoxycarbonyl) protection.
  • Molecular Weight: Not explicitly stated; unmodified Boc-Tyr-OH is ~279.3 g/mol.
  • Applications: Peptide synthesis (protects the amino group during solid-phase synthesis) . Limited to studies requiring nitrogen tracking without carbon isotopes .

Structural and Functional Derivatives

DL-Tyrosine-¹³C₉,¹⁵N

  • Labeling : ¹³C (9 atoms), ¹⁵N (1 atom).
  • Key Difference : Racemic mixture (D- and L-tyrosine forms) .
  • Applications :
    • Comparative studies of stereochemical effects on metabolic pathways .
    • Less common in targeted proteomics due to preference for L-isoform specificity .

N-Acetyl-L-Tyrosine Derivatives

  • Structure : Acetylated tyrosine (e.g., N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester).
  • Molecular Weight: Varies (e.g., C₁₃H₁₅I₂NO₄: ~511.07 g/mol) .
  • Applications :
    • Enzyme inhibition assays (e.g., tyrosine kinase studies) .
    • Precursors for iodinated contrast agents or pharmaceuticals .

Biological Activity

The compound (~13C9,15N)Tyrosine is a stable isotope-labeled form of the amino acid tyrosine, which plays a crucial role in various biological processes. Tyrosine is a precursor for several important neurotransmitters, hormones, and pigments. The isotopic labeling allows for advanced tracking and analysis of metabolic pathways involving tyrosine in biological systems.

Metabolic Pathways

Tyrosine is primarily synthesized from phenylalanine through the action of the enzyme phenylalanine hydroxylase. Once produced, tyrosine can be further metabolized into several key compounds:

  • Dopamine : A neurotransmitter involved in reward and motor control.
  • Norepinephrine : A hormone and neurotransmitter that plays a role in the body's fight-or-flight response.
  • Epinephrine : Commonly known as adrenaline, it is critical for stress responses.
  • Melanin : A pigment responsible for coloration in skin and hair.

The stable isotopes in (~13C9,15N)Tyrosine facilitate tracing these pathways in vivo, allowing researchers to study how tyrosine is utilized by different tissues under various physiological conditions.

Case Studies

  • Metabolic Phenotyping :
    A study involving young and older adults highlighted the use of stable isotope tracers, including (~13C9,15N)Tyrosine, to assess amino acid metabolism. The infusion of labeled tyrosine allowed researchers to measure its kinetics and metabolic fate in human subjects, revealing differences in metabolic rates between age groups .
  • Bacterial Conversion :
    Research on rice seedlings demonstrated that exogenously applied (~13C9,15N)Tyrosine was efficiently taken up and converted into β-Tyrosine through the action of tyrosine aminomutase (TAM). This conversion process was tracked using isotopic labeling, confirming that all labeled carbon and nitrogen were conserved during the transformation .
  • Neurotransmitter Synthesis :
    Investigations into the brain's uptake of tyrosine derivatives revealed that orally administered dipeptides containing tyrosine could reach brain tissue intact. For example, Tyr-Pro labeled with stable isotopes showed significant accumulation in mouse brain tissue shortly after administration . This underscores the potential of using (~13C9,15N)Tyrosine in studying neurotransmitter synthesis and function.

Table 1: Kinetic Measurements of Tyrosine Metabolism

ParameterYoung Adults (Mean ± SD)Older Adults (Mean ± SD)
L-Tyrosine Infusion Rate (μmol/kg ffm/h)0.0053 ± 0.00130.0045 ± 0.0010
Time to Peak Concentration (min)3045
Area Under Curve (pmol·min/mg-dry brain)2.79 ± 1.251.90 ± 0.95

Table 2: Conversion Efficiency of Tyrosine to β-Tyrosine

Rice CultivarTAM Activity (Yes/No)Accumulated β-Tyrosine (μmol/g leaf)
NipponbareYes0.12
IR64No0

Q & A

Basic Research Questions

Q. How is (~13~C_9_,~15~N)Tyrosine synthesized, and what methods ensure isotopic purity?

  • Methodological Answer : The synthesis involves introducing stable isotopes (13C and 15N) into the tyrosine backbone via enzymatic or chemical synthesis. Isotopic purity is validated using:

  • Mass Spectrometry (MS) : To confirm isotopic enrichment (>99%) and absence of unlabeled contaminants.
  • Nuclear Magnetic Resonance (NMR) : To verify structural integrity and isotopic distribution.
  • Elemental Analysis : To quantify carbon and nitrogen isotopic ratios .
  • Example parameters: For LC-MS, use a C18 column with 0.1% formic acid in water/acetonitrile gradient and monitor m/z transitions specific to labeled vs. unlabeled tyrosine .

Q. Why is this compound preferred as an internal standard in quantitative metabolomics?

  • Methodological Answer : The compound co-elutes with endogenous tyrosine during chromatography, minimizing matrix effects. Its isotopic labeling allows precise correction for ion suppression/enhancement in MS. Best practices include:

  • Calibration Curves : Spiking known concentrations into biological matrices (e.g., plasma, tissue homogenates) to validate linearity (R² > 0.99).
  • Normalization : Using a fixed ratio of labeled vs. unlabeled analyte peak areas to account for instrument drift .

Q. What are the critical steps in preparing samples for this compound quantification in complex biological matrices?

  • Methodological Answer :

  • Deproteinization : Use 0.11 M trichloroacetic acid (TCA) to precipitate proteins, followed by centrifugation (10,000 × g, 10 min) to isolate the supernatant .
  • Derivatization : For GC-MS, employ silylation agents (e.g., BSTFA) to enhance volatility.
  • Storage : Store samples at -80°C to prevent degradation; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from endogenous tyrosine in high-throughput studies?

  • Methodological Answer :

  • Collision Energy Optimization : Use direct infusion to determine optimal collision energy (e.g., 15–25 eV) for fragment ions (e.g., m/z 181 → 136 for unlabeled vs. m/z 190 → 145 for labeled).
  • Dwell Time Adjustment : Allocate sufficient dwell time (≥50 ms) to ensure accurate peak integration in MRM mode .
  • Column Selection : Use a UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) for improved resolution .

Q. What experimental strategies resolve discrepancies in this compound quantification across different MS platforms?

  • Methodological Answer :

  • Cross-Platform Calibration : Use a common reference material (e.g., NIST-certified tyrosine) to harmonize MS responses.
  • Ion Source Maintenance : Regularly clean ion sources to reduce contamination-induced variability.
  • Data Normalization : Apply batch correction algorithms (e.g., Combat in R) to minimize inter-instrument variability .

Q. How should in vivo metabolic flux studies using this compound be designed to track catecholamine biosynthesis?

  • Methodological Answer :

  • Tracer Administration : Use bolus intravenous injection (e.g., 2 mg/kg in rodents) followed by timed sampling of plasma, cerebrospinal fluid, and tissues.
  • Kinetic Modeling : Apply compartmental models (e.g., SAAM II software) to estimate turnover rates of dopamine and norepinephrine.
  • Validation : Confirm isotopic incorporation via high-resolution MS/MS and compare with radiolabeled tracer data .

Q. What are the challenges in applying this compound to study cross-talk between gut microbiota and host tyrosine metabolism?

  • Methodological Answer :

  • Microbiome Depletion : Use germ-free or antibiotic-treated models to isolate host vs. microbial contributions.
  • Metabolite Profiling : Pair LC-MS with 16S rRNA sequencing to correlate tyrosine metabolites with bacterial taxa.
  • Isotope Tracing in Co-Cultures : Incubate labeled tyrosine with fecal microbiota in anaerobic chambers to quantify microbial metabolite production (e.g., p-cresol) .

Properties

IUPAC Name

(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-CMLFETTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202407-26-9
Record name 202407-26-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(~13~C_9_,~15~N)Tyrosine
Reactant of Route 6
(~13~C_9_,~15~N)Tyrosine

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